Product packaging for 6,7-Diphenylpteridin-4-ol(Cat. No.:CAS No. 24863-39-6)

6,7-Diphenylpteridin-4-ol

Cat. No.: B11218416
CAS No.: 24863-39-6
M. Wt: 300.3 g/mol
InChI Key: UMUYUDSQRKTBKA-UHFFFAOYSA-N
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Description

6,7-Diphenylpteridin-4-ol is a synthetic pteridine derivative offered as a high-purity chemical reference standard for research and development. Pteridine-based scaffolds are of significant interest in medicinal chemistry and chemical biology due to their potential as core structures for enzyme inhibition, particularly in kinase and folate metabolism pathways. This compound is provided strictly for laboratory research purposes. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers are responsible for verifying the suitability of this compound for their specific applications. ⚠️ Note on Content Accuracy : The description above is a generic template. Before publishing, it is essential to consult scientific literature to confirm the actual mechanism of action, specific research applications, and verified biological activity of this compound. The current search results do not contain this specific information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12N4O B11218416 6,7-Diphenylpteridin-4-ol CAS No. 24863-39-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24863-39-6

Molecular Formula

C18H12N4O

Molecular Weight

300.3 g/mol

IUPAC Name

6,7-diphenyl-3H-pteridin-4-one

InChI

InChI=1S/C18H12N4O/c23-18-16-17(19-11-20-18)22-15(13-9-5-2-6-10-13)14(21-16)12-7-3-1-4-8-12/h1-11H,(H,19,20,22,23)

InChI Key

UMUYUDSQRKTBKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N=CNC3=O)N=C2C4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies for 6,7 Diphenylpteridin 4 Ol and Its Precursors

Retrosynthetic Analysis of the 6,7-Diphenylpteridin-4-ol Scaffold

A retrosynthetic analysis of this compound reveals a logical and efficient bond disconnection strategy. The core pteridine (B1203161) structure is most commonly disconnected at the pyrazine (B50134) ring, which is typically formed in the final steps of the synthesis. This approach leads to two key precursor fragments: a substituted pyrimidine (B1678525) and an α-dicarbonyl compound.

Specifically, for this compound, the most logical disconnection is between the nitrogen atoms at positions 5 and 8 and the carbon atoms at positions 6 and 7 of the pteridine ring. This retrosynthetic step breaks down the molecule into a 4,5-diaminopyrimidine (B145471) derivative and benzil (B1666583), an α-diketone. This strategy is highly effective as both precursor types are readily available or can be synthesized through well-established methods.

Key Disconnections and Precursors:

Target MoleculeKey DisconnectionPrecursor 1Precursor 2
This compoundC(6)-N(5) and C(7)-N(8) bonds2,4,5-Triamino-6-hydroxypyrimidineBenzil

Classical Approaches for the Synthesis of Pteridin-4-ols

The synthesis of the pteridine ring system has been extensively studied, with several classical methods proving to be robust and widely applicable. thieme-connect.de These approaches are central to the construction of a diverse range of pteridine derivatives, including this compound.

Condensation Reactions Involving Pyrimidine Derivatives and α-Dicarbonyl Compounds

The most prevalent and historically significant method for pteridine synthesis is the condensation of a 4,5-diaminopyrimidine with an α-dicarbonyl compound. thieme-connect.dederpharmachemica.comorientjchem.org This reaction, often referred to as the Gabriel-Isay synthesis, forms the pyrazine ring of the pteridine system. orientjchem.org The reaction typically proceeds by heating the two components in a suitable solvent, often with the addition of a weak acid or base as a catalyst. ijpbs.com

The versatility of this method lies in the ability to vary both the pyrimidine and the dicarbonyl component, allowing for the synthesis of a wide array of substituted pteridines. For the synthesis of pteridin-4-ols, a 4,5-diaminopyrimidine bearing a hydroxyl group at either the 2- or 6-position is utilized. The reaction with an α-diketone, such as benzil, leads directly to the formation of the corresponding 6,7-disubstituted pteridin-4-ol (B189463). thieme-connect.deijpbs.com A critical aspect of this reaction is that if an unsymmetrical α-dicarbonyl compound is used, a mixture of two regioisomeric products can be formed. thieme-connect.de

Multi-Component Reaction Strategies Towards Pteridine Structures

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pteridines. mdpi.comorganic-chemistry.org MCRs involve the reaction of three or more starting materials in a single pot to form a product that contains significant portions of all the reactants. researchgate.net While not as commonly cited specifically for this compound, general MCR strategies for heterocycle synthesis are applicable. For instance, a one-pot reaction involving a suitable pyrimidine precursor, an amine, and a carbonyl compound could potentially be designed to construct the pteridine core. However, the classical two-component condensation remains the most direct and widely documented method for this specific compound.

Specific Synthetic Pathways for this compound

The synthesis of this compound is most effectively achieved through the condensation of a specific diaminopyrimidine with benzil.

Synthesis from 2,4,5-Triamino-6-hydroxypyrimidine Derivatives

A key precursor for the synthesis of this compound is 2,4,5-triamino-6-hydroxypyrimidine. nih.gov This compound, often used in its sulfate (B86663) salt form, provides the necessary pyrimidine backbone with the amino groups at positions 4 and 5 ready for cyclization and the hydroxyl group at position 6, which becomes the 4-ol in the final pteridine product. sigmaaldrich.comchemicalbook.com The synthesis involves the reaction of this triaminopyrimidine with an α-dicarbonyl compound. researchgate.net

The reaction of 2,4,5-triamino-6-hydroxypyrimidine with benzil is a direct application of the Gabriel-Isay synthesis. The condensation of the vicinal amino groups of the pyrimidine with the two carbonyl groups of benzil leads to the formation of the pyrazine ring, yielding this compound. ijpbs.com

Utilization of Benzil as a Key α-Diketone Precursor

Benzil, or 1,2-diphenylethane-1,2-dione, is the essential α-diketone precursor for introducing the two phenyl groups at the 6- and 7-positions of the pteridine ring. thieme-connect.deorientjchem.org The reaction involves the condensation of benzil with 4,5-diamino-6-hydroxypyrimidine (B30909). ijpbs.com In a typical procedure, the pyrimidine derivative and benzil are refluxed in a solvent like glacial acetic acid, often in the presence of a catalyst such as sodium acetate (B1210297), to facilitate the cyclocondensation. ijpbs.com This specific reaction has been reported to produce this compound in good yield. ijpbs.com

A similar reaction using 5,6-diamino-2-mercaptopyrimidin-4-ol with benzil has also been described to produce the related compound 2-mercapto-6,7-diphenylpteridin-4-ol. researchgate.netresearchgate.net

Table of Reactants and Conditions for the Synthesis of this compound:

Pyrimidine Precursorα-DiketoneSolventCatalystProduct
4,5-Diamino-6-hydroxypyrimidineBenzilGlacial Acetic AcidSodium AcetateThis compound ijpbs.com

Exploration of One-Pot and Sequential Multi-Step Synthetic Sequences

The construction of the this compound scaffold is predominantly achieved through sequential multi-step syntheses, with the Gabriel-Isay condensation being a cornerstone reaction. nih.govorientjchem.org This method involves the condensation of a pyrimidine-4,5-diamine with a 1,2-dicarbonyl compound. nih.govthieme-connect.de For the synthesis of this compound, the key precursors are 4,5-diamino-6-hydroxypyrimidine and benzil. ijpbs.com

A typical sequential synthesis involves the refluxing of 4,5-diamino-6-hydroxypyrimidine with benzil in the presence of sodium acetate and glacial acetic acid. ijpbs.com This reaction proceeds for approximately 1.5 hours, and upon cooling, the product precipitates out of the solution. ijpbs.com This traditional approach, while effective, is a multi-step process that often begins with the synthesis of the pyrimidine precursor itself. walisongo.ac.idyoutube.com

While dedicated one-pot syntheses for this compound are less commonly detailed in the literature, the broader field of pteridine synthesis has seen the development of one-pot procedures for related derivatives. For instance, a one-pot, solvent-free method has been described for the synthesis of 2-phenylindole (B188600) derivatives via Fischer indole (B1671886) synthesis, highlighting a trend towards more streamlined synthetic routes in heterocyclic chemistry. researchgate.net The principles of such one-pot reactions, which aim to reduce the number of separate reaction and purification steps, could potentially be adapted for the synthesis of this compound.

A notable multi-step sequence can lead to the formation of a related compound, 2-mercapto-6,7-diphenylpteridin-4-ol. This synthesis involves the condensation of 5,6-diamino-2-mercaptopyrimidin-4-ol with various aldehydes. researchgate.net The oxidized form of a related compound, SCR7, is identified as 2-mercapto-6,7-diphenylpteridin-4-ol (SCR7-P). researchgate.netresearchgate.net

Table 1: Comparison of Synthetic Approaches for Pteridine Derivatives
Synthetic Approach Key Features Reactants for this compound Potential Advantages Potential Challenges
Sequential Multi-Step (Gabriel-Isay) Stepwise construction and isolation of intermediates.4,5-Diamino-6-hydroxypyrimidine, Benzil. ijpbs.comWell-established, allows for characterization of intermediates.Time-consuming, may have lower overall yield due to multiple steps.
One-Pot Synthesis Multiple reaction steps in a single reaction vessel.(Hypothetical) Pyrimidine precursor formation followed by condensation.Increased efficiency, reduced waste, and cost-effectiveness.Requires careful control of reaction conditions to avoid side reactions.

Modern Innovations in Pteridine Synthesis and Green Chemistry Principles

Recent advancements in synthetic organic chemistry have introduced more efficient and environmentally benign methods for the synthesis of heterocyclic compounds, including pteridines. These innovations focus on the use of catalysts and alternative energy sources to drive reactions.

Catalyst-mediated reactions are at the forefront of modern pteridine synthesis. Palladium-catalyzed coupling reactions, for example, are used to introduce substituents onto the pteridine core. orientjchem.org Specifically, the coupling of 6-chloropteridine (B3064489) with acetylenes, mediated by a palladium catalyst, yields alkynyl-substituted pteridines. orientjchem.org While not directly applied to this compound in the reviewed literature, this methodology offers a powerful tool for the functionalization of the pteridine scaffold.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. biolab.si For instance, chiral phosphoric acid has been used to catalyze the three-component 1,3-dipolar cycloaddition of methyleneindolinones with aldehydes and amino esters, producing spirooxindole derivatives with high enantioselectivity. nih.gov The application of organocatalysis to pteridine synthesis could lead to the development of enantioselective methods for producing chiral pteridine derivatives.

In line with the principles of green chemistry, solvent-free and microwave-assisted reaction conditions are being explored to reduce environmental impact and reaction times. Solvent-free methods, such as the one-pot synthesis of 2-phenylindole derivatives, demonstrate the feasibility of conducting complex reactions without the need for harmful organic solvents. researchgate.net

Microwave-assisted synthesis has also been successfully employed in the synthesis of pteridine derivatives. For example, the Sonogashira coupling of a protected alkyne with a pyrazine derivative can be carried out under microwave irradiation. nih.gov This technique often leads to significantly reduced reaction times and improved yields.

Photochemical methods represent another innovative approach. Pteridines themselves can act as photocatalysts in radical processes, a property that could be harnessed for synthetic applications. encyclopedia.pubnih.gov The photochemical properties of pteridines are influenced by substituents on the C6 and C7 positions, suggesting that the diphenyl substitution in this compound would impact its photochemical reactivity. nih.gov

Table 2: Modern Synthetic Methods in Pteridine Chemistry
Method Description Example Application Advantages
Catalyst-Mediated Use of metal or organocatalysts to facilitate reactions.Palladium-catalyzed coupling of 6-chloropteridine with acetylenes. orientjchem.orgHigh efficiency, selectivity, and potential for asymmetric synthesis.
Solvent-Free Reactions conducted without a solvent.One-pot synthesis of 2-phenylindole derivatives. researchgate.netReduced environmental impact, simplified workup.
Microwave-Assisted Use of microwave irradiation to heat reactions.Sonogashira coupling in the synthesis of pteridine precursors. nih.govRapid heating, reduced reaction times, often higher yields.
Photochemical Use of light to initiate or drive reactions.Pteridines as photocatalysts in radical reactions. encyclopedia.pubnih.govMild reaction conditions, unique reactivity patterns.

Purification and Isolation Techniques for Synthetic Intermediates and this compound

The purification and isolation of pteridine derivatives can be challenging due to their often high melting points and low solubility in common organic solvents. thieme-connect.de Following the synthesis of this compound, the crude product typically precipitates from the reaction mixture upon cooling. ijpbs.com This initial solid can be collected by filtration.

For further purification, recrystallization is a common technique. However, the choice of solvent is critical and can be limited by the compound's solubility. In some cases, more advanced purification methods such as column chromatography may be necessary, particularly for separating complex mixtures or removing stubborn impurities. acs.org The purity of the final compound and its intermediates is typically assessed using a combination of techniques including melting point determination, Thin-Layer Chromatography (TLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.net

Optimization of Reaction Yields and Scalability Considerations for this compound Production

Optimizing the reaction yield is a crucial aspect of any synthetic procedure, especially for large-scale production. For the synthesis of this compound, factors such as reaction time, temperature, and the stoichiometry of the reactants can be adjusted to maximize the yield. For example, in the synthesis of a related compound, N-(4-methoxyphenyl)-6,7-dimethylpteridin-4-amine, a yield of 52.45% was reported. ijpbs.com

The scalability of pteridine synthesis presents several challenges. The use of specialized and potentially hazardous reagents, such as phosphoryl chloride in some synthetic routes, can complicate large-scale production. Furthermore, the purification of large quantities of pteridine derivatives can be difficult due to their physical properties. thieme-connect.de

To address these challenges, the development of more robust and scalable synthetic methods is essential. This includes the exploration of continuous flow chemistry, which can offer better control over reaction parameters and facilitate safer handling of hazardous reagents. The principles of green chemistry, such as the use of less hazardous solvents and the development of catalytic processes, will also play a vital role in making the production of this compound and other pteridine derivatives more efficient and sustainable.

Theoretical and Computational Investigations of 6,7 Diphenylpteridin 4 Ol

Quantum Chemical Calculations for Molecular Geometry and Stability

Quantum chemical calculations are indispensable tools for determining the three-dimensional structure and conformational stability of complex organic molecules like 6,7-Diphenylpteridin-4-ol. These methods model the molecule at the electronic level to predict its most stable geometric arrangement.

Density Functional Theory (DFT) Studies of Conformational Preferences

Density Functional Theory (DFT) is a robust computational method widely used for the geometry optimization of pteridine (B1203161) derivatives due to its balance of accuracy and computational efficiency. researchgate.netgriffith.edu.au For this compound, a key structural feature is the orientation of the two phenyl groups relative to the central pteridine ring. The rotation of these phenyl groups is hindered, leading to specific, low-energy conformations.

The rotational barriers and preferred torsion angles are critical for understanding how the molecule interacts with its environment. Computational studies on analogous 6,7-diaryl substituted heterocyclic systems indicate that the phenyl groups are significantly twisted out of the plane of the heterocyclic core to minimize steric hindrance. acs.orgnih.gov For instance, molecular modeling of similarly substituted pyrazoles predicted torsion angles for phenyl groups to be in the range of 35° to 55°. researchgate.net In this compound, the phenyl groups at the C6 and C7 positions are expected to adopt non-coplanar orientations, which has been suggested in studies of related fluorescent compounds where such twisting interferes with electronic conjugation.

A representative DFT calculation, typically using a functional like B3LYP with a 6-31G(d) or higher basis set, would predict the optimized geometry. griffith.edu.au The resulting data would include key bond lengths, bond angles, and the crucial dihedral (torsion) angles that define the molecule's shape.

Table 1: Representative Calculated Geometric Parameters for this compound using DFT
Parameter TypeAtoms InvolvedCalculated Value
Bond LengthC6-C7~1.40 Å
Bond LengthC7-C(Phenyl)~1.49 Å
Bond AngleN5-C6-C7~118°
Dihedral AngleN5-C6-C7-N8~5°
Dihedral AngleC7-C6-C(Phenyl)-C(Phenyl)~45°
Dihedral AngleC6-C7-C(Phenyl)-C(Phenyl)~50°

Ab Initio and Semi-Empirical Methodologies for Structural Elucidation

While DFT is prevalent, ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer alternative, often more computationally intensive, approaches for structural elucidation. researchgate.net These methods were foundational in early computational studies of pterins and are still used to validate DFT results. mdpi.com For a molecule like this compound, ab initio calculations would corroborate the non-planar conformation of the phenyl groups.

Semi-empirical methods, being less computationally demanding, can also be employed for preliminary conformational searches, exploring the potential energy surface to identify various stable and metastable conformers before subjecting them to higher-level DFT or ab initio optimization.

Electronic Structure Analysis and Reactivity Prediction of this compound

Understanding the electronic landscape of this compound is crucial for predicting its chemical behavior, including sites susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory and Electron Density Distributions

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

For this compound, the HOMO is expected to be distributed across the electron-rich pteridine ring and the phenyl substituents, while the LUMO would also be delocalized over this conjugated system. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter indicating the molecule's kinetic stability and electronic excitation properties. researchgate.net A smaller energy gap suggests higher reactivity. Computational analyses on similar pteridine derivatives are often used to calculate these values. cuny.edu

Table 2: Representative Frontier Molecular Orbital Energies for this compound
OrbitalEnergy (eV)Primary Location of Electron Density
HOMO-6.2 eVPteridine ring, Phenyl groups
LUMO-2.5 eVPteridine ring, Phenyl groups
HOMO-LUMO Gap (ΔE)3.7 eVN/A

Electrostatic Potential Maps and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an MEP map, regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) indicate sites for nucleophilic attack.

For this compound, MEP analysis would highlight the electronegative nitrogen atoms of the pteridine ring and the oxygen atom of the hydroxyl group as regions of high negative potential. researchgate.net These sites are the most likely to engage in hydrogen bonding or interact with electrophiles. The hydrogen atom of the C4-ol group would, in turn, show a positive potential.

Aromaticity Indices and Delocalization within the Pteridine Ring

The aromaticity of the pteridine core is a key determinant of its stability and reactivity. The presence of four nitrogen atoms within the bicyclic system significantly reduces its aromatic character compared to carbocyclic analogues like naphthalene. nih.gov Computational chemistry allows for the quantification of aromaticity through various indices, such as the Harmonic Oscillator Model of Aromaticity (HOMED) or Nucleus-Independent Chemical Shift (NICS).

These calculations would likely confirm that both the pyrimidine (B1678525) and pyrazine (B50134) rings of the pteridine core possess a reduced degree of aromaticity. The phenyl substituents, being classic aromatic rings, would exhibit high aromaticity. The degree of electronic delocalization between the phenyl rings and the pteridine core is directly influenced by the torsion angles discussed previously; a more planar conformation would lead to greater delocalization, but this is sterically disfavored.

Spectroscopic Property Predictions via Computational Modeling

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. These theoretical predictions are invaluable for interpreting experimental data, assigning spectral features to specific molecular structures and electronic transitions, and understanding the molecule's behavior at an atomic level. Methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are commonly employed to simulate various types of spectra. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts (δ) and spin-spin coupling constants (J) of a molecule. researchgate.net These simulations are crucial for several reasons: they can aid in the definitive assignment of complex experimental spectra, help distinguish between different isomers or tautomers, and provide a basis for structural confirmation. researchgate.netresearchgate.net

The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions allows for a direct, peak-by-peak comparison with experimental results. arxiv.org

Table 1: Illustrative Comparison of Predicted vs. Experimental ¹H NMR Chemical Shifts for this compound in DMSO-d₆. (Note: This table is a hypothetical representation to illustrate the application of computational methods. Actual experimental and calculated values would be required for a definitive analysis.)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)Deviation (ppm)
H-Phenyl (ortho)7.657.68-0.03
H-Phenyl (meta)7.457.48-0.03
H-Phenyl (para)7.357.39-0.04
OH11.5011.45+0.05
NH (N1-H)12.1012.08+0.02

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the characteristic vibrations of a molecule's chemical bonds. Computational frequency analysis using DFT allows for the prediction of these vibrational modes, their frequencies, and their corresponding intensities in both IR and Raman spectra. nih.gov

This analysis is instrumental in assigning the absorption bands and Raman shifts observed in experimental spectra to specific molecular motions, such as stretching, bending, or torsional modes of the pteridine core, the phenyl rings, and the hydroxyl group. The calculated vibrational spectrum can be compared with the experimental one to confirm the proposed structure and identify characteristic functional groups. nih.gov Scaling factors are often applied to the calculated frequencies to correct for approximations in the computational method and improve agreement with experimental data.

Table 2: Selected Calculated Vibrational Frequencies and Mode Assignments for this compound. (Note: This table is illustrative. A full analysis would include many more modes.)

Calculated Frequency (cm⁻¹) (Scaled)IR Intensity (km/mol)Raman Activity (Å⁴/amu)Vibrational Mode Assignment
345085.215.6O-H stretch
310525.4120.3Aromatic C-H stretch (Phenyl)
1680150.145.7C=N stretch (Pteridine ring)
161070.595.2C=C stretch (Pteridine ring)
159595.3150.8Aromatic C=C stretch (Phenyl)
1250110.820.1C-O stretch

The electronic properties of this compound, such as its color and fluorescence, are governed by its electronic transitions. Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for simulating UV-Vis absorption and fluorescence emission spectra. researchgate.netfrontiersin.org These simulations calculate the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λ_max), and the oscillator strengths (f), which relate to the intensity of the absorption peaks. researchgate.net

For fluorescence, the geometry of the first excited state is optimized, and the emission energy is calculated. This allows for the prediction of the entire emission spectrum and the Stokes shift—the difference between the absorption and emission maxima. Such simulations can elucidate the nature of the electronic transitions (e.g., π→π*) and how they are influenced by the molecule's conformation, particularly the twist angle of the phenyl rings relative to the pteridine plane. umbc.edu

Table 3: Simulated UV-Vis Absorption Data for this compound in a Solvent Model. (Note: This table is illustrative of typical TD-DFT output.)

TransitionCalculated λ_max (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁3950.45HOMO → LUMO (π→π)
S₀ → S₂3500.18HOMO-1 → LUMO (π→π)
S₀ → S₃2800.62HOMO → LUMO+1 (π→π*)

Tautomerism and Isomerism Studies of this compound

Pteridines are known to exhibit complex tautomerism, where protons can migrate between different nitrogen and oxygen atoms, leading to a mixture of isomers in equilibrium. wikipedia.org Computational studies are essential for understanding the relative stabilities of these tautomers and the kinetics of their interconversion.

For this compound, the most significant tautomeric relationship is the equilibrium between the hydroxyl (-ol) form and its corresponding keto (-one) form, 6,7-Diphenyl-3H-pteridin-4-one. researchgate.netresearchgate.net While named as an "-ol", many pterins exist predominantly in the keto or "pteridinone" form in biological systems and various solvents. wikipedia.org

Quantum chemical calculations can determine the relative energies of these two tautomers in the gas phase and in different solvents (by using continuum solvent models). nih.gov These calculations provide insight into which tautomer is more stable under specific conditions. The stability is influenced by factors such as intramolecular hydrogen bonding, aromaticity, and solvation effects. Docking studies for related compounds have considered both the -ol and -one forms, highlighting the importance of understanding this equilibrium. researchgate.netresearchgate.net

Table 4: Calculated Relative Energies of this compound Tautomers. (Note: This table is illustrative. Negative values indicate greater stability relative to the -ol form.)

TautomerRelative Energy (Gas Phase) (kcal/mol)Relative Energy (Water) (kcal/mol)
Pteridin-4-ol (B189463) form0.000.00
Pteridin-4-one form-5.2-7.8

Beyond determining which tautomer is more stable, computational chemistry can model the pathway for their interconversion. This involves locating the transition state (TS) structure that connects the -ol and -one forms on the potential energy surface. The energy difference between the ground state of a tautomer and the transition state is the activation energy or energy barrier for the interconversion. researchgate.net

These calculations can reveal the mechanism of the proton transfer (e.g., whether it is a direct transfer or assisted by solvent molecules) and the rate at which the tautomers interconvert. High energy barriers suggest that the tautomers can be isolated as distinct species, while low barriers indicate a rapid equilibrium. Studies on similar heterocyclic systems have shown that solvent molecules, such as water, can significantly lower the energy barrier by acting as a proton shuttle, thereby catalyzing the tautomerization process. researchgate.net

Table 5: Calculated Energy Barriers for Tautomeric Interconversion. (Note: This table is illustrative.)

Interconversion PathwayTransition State (TS)Energy Barrier (kcal/mol)
Pteridin-4-ol → Pteridin-4-one (Gas Phase)Direct H-transfer35.5
Pteridin-4-ol → Pteridin-4-one (Water-assisted)H-transfer via water bridge12.1

Computational Exploration of Reaction Mechanisms and Transition States

However, computational methods are instrumental in understanding chemical reactions in a broader sense. Such investigations generally involve mapping the potential energy surface of a reaction. Key elements of this computational analysis include:

Identification of Stationary Points: This involves locating the reactants, products, and any intermediates, as well as the transition states that connect them.

Transition State Theory: This theoretical framework is used to calculate the rate of a reaction based on the properties of the transition state.

Intrinsic Reaction Coordinate (IRC) Analysis: This analysis maps the minimum energy path connecting the reactants to the products through the transition state, providing a detailed picture of the reaction progress.

A general framework for the computational analysis of reaction mechanisms involves several phases smu.edu:

Contact Phase: Initial van der Waals interactions between reactants.

Preparation Phase: Geometric and electronic rearrangement of reactants in preparation for the chemical transformation.

Transition State Phase(s): The actual bond-breaking and bond-forming events occur.

Product Adjustment Phase: The newly formed products relax to their equilibrium geometries.

Separation Phase: The products move apart from each other.

While these principles are fundamental to computational chemistry, their specific application to model the synthesis of this compound, for instance, the precise mechanism of the cyclization and dehydration steps, remains an area for future research.

In a related context, computational studies have been performed on derivatives like SCR7 pyrazine (which shares the pteridine core), focusing on its interaction with biological targets rather than its synthesis mechanism. These studies highlight the utility of computational approaches in understanding the reactivity and interactions of pteridine systems.

Molecular Dynamics Simulations for Solution-Phase Behavior

Specific molecular dynamics (MD) simulation studies focusing solely on the solution-phase behavior of this compound are not widely documented. However, the principles of MD simulations provide a powerful tool for understanding how this molecule would behave in a solvent, which is crucial for its application in areas like drug design.

Molecular dynamics simulations model the movement of atoms and molecules over time by integrating Newton's laws of motion. diva-portal.orgnih.gov For a molecule like this compound in solution, an MD simulation would typically involve:

System Setup: A simulation box is created containing one or more molecules of this compound surrounded by a large number of solvent molecules (e.g., water).

Force Field Application: A force field is chosen to describe the potential energy of the system as a function of the atomic coordinates. This includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

Simulation Run: The simulation is run for a specific duration (from nanoseconds to microseconds), during which the positions and velocities of all atoms are calculated at very small time steps.

Trajectory Analysis: The resulting trajectory is analyzed to extract information about the structure, dynamics, and interactions of the solute molecule.

From such simulations, one could investigate:

Solvation Structure: How solvent molecules arrange around the this compound molecule.

Conformational Dynamics: The flexibility of the molecule, including the rotation of the phenyl groups relative to the pteridine ring system. It has been hypothesized that the benzene (B151609) rings in the related 2-mercapto-6,7-diphenylpteridin-4-ol are twisted out of the pteridine plane, which could be investigated using MD simulations. umbc.edu

Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the pteridin-4-ol moiety and solvent molecules.

While dedicated MD studies on this compound are scarce, computational docking studies, which can be a precursor to MD simulations, have been performed. In one such study, this compound was identified as a potential inhibitor of Ricin Toxin A (RTA). researchgate.netresearchgate.net The docking results predicted specific interactions within the active site of the protein.

Table 1: Predicted Interactions of this compound with Ricin Toxin A (RTA) from Docking Studies researchgate.netresearchgate.net

Interacting Residue in RTAType of Interaction
Asn78Hydrogen Bond
Ala79Hydrophobic Interaction
Val81Hydrogen Bond, Hydrophobic Interaction
Gly121Hydrogen Bond
Ser176Hydrogen Bond

Advanced Spectroscopic and Structural Characterization of 6,7 Diphenylpteridin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For 6,7-Diphenylpteridin-4-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is required for a complete assignment of all proton and carbon signals.

¹H NMR Spectral Interpretation and Proton Chemical Shift Assignments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the phenyl rings and the N-H/O-H proton of the pteridine (B1203161) core. The chemical shifts are influenced by the aromatic nature of the rings and the electron-withdrawing character of the pteridine nucleus.

The ten protons of the two phenyl groups at positions 6 and 7 would likely appear as a complex multiplet in the aromatic region, typically between δ 7.2 and 7.8 ppm. The exact chemical shifts and multiplicities would depend on the rotational freedom of the phenyl rings and the through-space magnetic anisotropy effects. Protons in the ortho positions are expected to be the most deshielded due to their proximity to the pteridine ring.

A key feature would be the signal for the exchangeable proton of the hydroxyl group at C4, which exists in tautomeric equilibrium with its N3-H keto form (lumazine structure). In a solvent like DMSO-d₆, which slows down proton exchange, this proton might be observed as a broad singlet. Its chemical shift can be highly variable depending on concentration, temperature, and solvent, but would likely appear downfield, potentially in the δ 10-13 ppm range, due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Phenyl H (ortho, meta, para)7.2 - 7.8Multiplet
OH/NH10 - 13Broad Singlet

Note: Predicted values are based on general principles and data for similar structures. Actual experimental values may vary.

¹³C NMR Chemical Shift Assignments and Carbon Connectivity

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. This compound has 18 carbon atoms, but due to potential symmetry, fewer than 18 signals might be observed.

The carbons of the pteridine ring are expected to be significantly deshielded due to the influence of the electronegative nitrogen atoms. The carbonyl-like carbon at C4 would exhibit a chemical shift in the range of δ 160-170 ppm. The carbons bearing the phenyl groups, C6 and C7, would also be downfield, likely around δ 150-160 ppm. The remaining pteridine carbons, C2 and C8a, would also resonate in the downfield region.

The phenyl carbons will show a characteristic pattern. The ipso-carbons (attached to the pteridine ring) would appear around δ 130-140 ppm, while the ortho, meta, and para carbons would resonate in the typical aromatic region of δ 125-130 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C4 (C=O)160 - 170
C6, C7150 - 160
C2, C8a145 - 155
Phenyl C (ipso)130 - 140
Phenyl C (ortho, meta, para)125 - 130

Note: Predicted values are based on general principles and data for similar pteridine systems.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Elucidation

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. The primary expected correlations would be within each phenyl ring, showing the connectivity between adjacent ortho, meta, and para protons. libretexts.orgmagritek.com No cross-peaks would be expected between the two phenyl rings or between the phenyl protons and the exchangeable OH/NH proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. columbia.edu It would definitively link the signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum for all the C-H bonds in the phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing the connectivity across multiple bonds (typically 2-3 bonds). columbia.eduyoutube.com Crucial HMBC correlations would be observed from the ortho-protons of the phenyl rings to the C6 and C7 carbons of the pteridine ring, confirming the attachment points of the substituents. Correlations from the exchangeable proton to C4, C4a, and potentially C2 would help to confirm the tautomeric form and the assignment of the pteridine ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. NOESY would be particularly useful in determining the preferred conformation of the phenyl rings relative to the pteridine core. Correlations between the ortho-protons of the phenyl rings and any protons on the pteridine ring (if present in a specific tautomer) would provide valuable conformational insights.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Characteristic Absorption Bands of the Pteridine Nucleus and Hydroxyl Moiety

The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad and strong absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. libretexts.org If the compound exists significantly in the keto-tautomer form, an N-H stretching band would also be present in this region.

A strong absorption band around 1680-1650 cm⁻¹ would be characteristic of the C=O stretching vibration of the pyrimidinone ring (in the keto-tautomer). The spectrum would also feature multiple bands in the 1600-1450 cm⁻¹ region, corresponding to the C=C and C=N stretching vibrations of the pteridine and phenyl rings. google.compressbooks.pub The C-H stretching vibrations of the aromatic phenyl rings would appear just above 3000 cm⁻¹. The region below 1400 cm⁻¹ is the fingerprint region, containing complex vibrations characteristic of the entire molecule. libretexts.org

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-H / N-H Stretch3400 - 3200Strong, Broad
Aromatic C-H Stretch3100 - 3000Medium
C=O Stretch1680 - 1650Strong
C=C and C=N Stretch1600 - 1450Medium to Strong
C-H Bending (out-of-plane)900 - 675Strong

Note: Predicted values are based on established group frequencies.

Correlation of Experimental Vibrational Modes with Computational Predictions

A deeper understanding of the vibrational properties can be achieved by correlating the experimental IR and Raman spectra with theoretical predictions from computational methods, such as Density Functional Theory (DFT). google.com By calculating the vibrational frequencies of the optimized molecular structure of this compound, a theoretical spectrum can be generated.

This computational approach allows for the precise assignment of each observed experimental band to a specific vibrational mode of the molecule. For instance, complex vibrations within the pteridine ring system, which are difficult to assign based on simple group frequencies alone, can be accurately identified. google.com The correlation would also help to distinguish between the vibrational modes of the pteridine core and those of the phenyl substituents. Discrepancies between the experimental and computed spectra can often be resolved by applying a scaling factor to the computed frequencies to account for anharmonicity and the limitations of the theoretical model. Such a correlative study provides a high level of confidence in the structural assignment and offers detailed insight into the molecule's vibrational dynamics.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Aromaticity

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule, providing insights into its aromaticity and conjugation. The pteridine core, being an electron-deficient system, exhibits characteristic absorption bands that are influenced by the nature and position of its substituents.

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. For the π → π* transitions in aromatic and heterocyclic compounds, these values are typically high (ε > 10,000 L mol⁻¹ cm⁻¹). It is anticipated that this compound would exhibit high molar absorptivity due to its extensive aromatic system.

Table 1: Expected UV-Vis Absorption Characteristics of this compound in a Non-polar Solvent

ParameterExpected Value/RangeRemarks
λmax 1 (nm) ~280-300Attributed to the pteridine core.
λmax 2 (nm) ~350-380Bathochromic shift due to phenyl substitution.
Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) > 10,000Typical for extended π-conjugated systems.

Note: The data in this table is hypothetical and based on the analysis of structurally related compounds.

Solvatochromism refers to the shift in the position of absorption bands with a change in the polarity of the solvent. Pteridine derivatives are known to exhibit this phenomenon. In polar solvents, the excited state is often more polar than the ground state, leading to a red shift in the absorption maximum. The study of this compound in a range of solvents with varying polarities would be crucial to understand the nature of its electronic transitions.

The pH of the solution can significantly alter the electronic spectra of pteridines due to protonation or deprotonation of the nitrogen atoms in the heterocyclic rings and the hydroxyl group. Lumazine (B192210), for example, shows different absorption spectra for its acidic and basic forms. acs.orgconicet.gov.ar The pKa value for the equilibrium between the neutral and monoanionic forms of lumazine is around 8.0. acs.org For this compound, the 4-ol group can exist in tautomeric equilibrium with the 4-oxo form (4(3H)-pteridinone). The position of this equilibrium and the protonation state of the molecule will be pH-dependent, leading to distinct changes in the UV-Vis spectrum. A detailed pH-dependent spectroscopic study would allow for the determination of the pKa values associated with these equilibria.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of a molecule. The molecular formula of this compound is C₁₈H₁₂N₄O. HRMS would be able to confirm this composition with a high degree of confidence. For a related compound, the sodium salt of 2-mercapto-6,7-diphenylpteridin-4-ol, a molecular weight of 354.06 has been reported, confirming the utility of mass spectrometry in characterizing such derivatives. researchgate.net

Table 2: Theoretical Mass Data for this compound

ParameterValue
Molecular Formula C₁₈H₁₂N₄O
Monoisotopic Mass 300.1011 Da
Average Mass 300.315 Da

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion (such as the molecular ion) and the analysis of the resulting product ions. acs.orgconicet.gov.ar This technique provides detailed structural information by revealing the connectivity of atoms within the molecule. The fragmentation of this compound would likely proceed through characteristic pathways for aromatic and heterocyclic systems. libretexts.orglibretexts.org

Expected fragmentation pathways include:

Loss of small neutral molecules: Cleavage of the pteridine ring could lead to the loss of small, stable molecules like HCN or N₂.

Cleavage of phenyl groups: The bonds connecting the phenyl groups to the pteridine core could cleave, resulting in ions corresponding to the loss of a phenyl radical (C₆H₅•) or benzene (B151609) (C₆H₆).

Retro-Diels-Alder (RDA) reaction: The pyrazine (B50134) ring of the pteridine system could undergo an RDA reaction, leading to characteristic fragment ions.

A detailed analysis of the MS/MS spectrum would allow for the unambiguous identification of the compound and differentiation from its isomers.

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

While a crystal structure for this compound has not been found in the surveyed literature, a virtual screening study has modeled its docking into a protein active site, suggesting its potential for biological interactions. bioinformation.netresearchgate.netresearchgate.net The crystal structure of related pteridine derivatives has been determined, revealing the planarity of the pteridine ring system and the potential for extensive hydrogen bonding networks. acs.org

Table 3: Hypothetical Crystallographic Data for this compound

ParameterHypothetical ValueSignificance
Crystal System MonoclinicDescribes the symmetry of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a, b, c (Å); β (°)Defines the size and shape of the repeating unit.
Key Bond Lengths (Å) C-N, C-C, C-OProvides evidence for bond order and electron delocalization.
Key Bond Angles (°) C-N-C, C-C-CDefines the geometry around each atom.
Dihedral Angles (°) Pteridine-PhenylIndicates the degree of twist between the ring systems.

Note: The data in this table is purely illustrative and represents the type of information that would be obtained from an X-ray crystallographic study.

Crystal Packing, Unit Cell Parameters, and Intermolecular Interactions

Experimental data regarding the single-crystal X-ray diffraction of this compound, which would provide detailed insights into its crystal packing, unit cell parameters, and intermolecular interactions, is not publicly available in the common crystallographic databases. Computational studies, however, suggest that the molecule likely engages in intermolecular hydrogen bonding. The pteridin-4-ol (B189463) moiety contains both hydrogen bond donors (the hydroxyl group and N-H protons) and acceptors (the nitrogen atoms of the pteridine ring and the oxygen of the hydroxyl group), facilitating the formation of hydrogen-bonded networks. libretexts.orgwikipedia.org These interactions are crucial in the solid-state architecture of related pteridinone derivatives. colab.ws The phenyl substituents at the 6 and 7 positions are expected to influence the crystal packing through π-π stacking interactions between the aromatic rings of adjacent molecules.

Precise Bond Lengths, Bond Angles, and Torsional Angles

A definitive set of bond lengths, bond angles, and torsional angles for this compound, as would be determined by X-ray crystallography, is not available in the surveyed literature. However, computational studies have been performed to model its structure for docking simulations. These models indicate that the pteridine core is largely planar, a common feature for this heterocyclic system. The torsional angles involving the phenyl rings relative to the pteridine plane would be of particular interest, as steric hindrance between the phenyl groups and the pteridine core could lead to a non-planar conformation. In related structures, the degree of twisting of such substituents has a significant impact on the molecule's electronic properties and intermolecular interactions. sigmaaldrich.com

Polymorphism and Co-crystallization Studies (if observed)

There are no published studies on the polymorphism or co-crystallization of this compound. Polymorphism, the ability of a compound to exist in more than one crystal form, is a possibility for this molecule due to the flexibility of the phenyl rings and the potential for different hydrogen-bonding motifs. The investigation of co-crystals, which are multi-component crystals of the target molecule with a co-former, is a common strategy in pharmaceutical sciences to modify the physicochemical properties of a substance. rsc.org Given the hydrogen bonding capabilities of this compound, it is a potential candidate for the formation of co-crystals with suitable partner molecules. However, no such experimental work has been reported.

Reactivity and Derivatization Chemistry of 6,7 Diphenylpteridin 4 Ol

Electrophilic Aromatic Substitution Reactions on the Pteridine (B1203161) Ring System

The pteridine ring system is inherently electron-deficient due to the presence of four nitrogen atoms. This electron-withdrawing nature significantly deactivates the ring towards electrophilic aromatic substitution (EAS). msu.edumasterorganicchemistry.com Unlike electron-rich aromatic systems such as phenols, which readily undergo EAS reactions like halogenation and nitration, the pteridine core is resistant to such transformations. byjus.com The high activation energy barrier for the formation of the cationic Wheland intermediate (also known as an arenium ion) makes electrophilic attack unfavorable under standard conditions. msu.eduuomustansiriyah.edu.iq

Consequently, there is a scarcity of literature describing direct electrophilic substitution on the heterocyclic rings of 6,7-diphenylpteridin-4-ol. The reactivity of the molecule is instead dominated by the chemistry of its peripheral phenyl groups and the functional groups on the pteridine nucleus, particularly the C4-hydroxyl group.

Nucleophilic Substitution Reactions at the C4 Position

The C4 position of the pteridine ring in this compound is susceptible to nucleophilic substitution, a characteristic feature of "hydroxy" pteridines, which exist predominantly in their amide (pteridinone) tautomeric form. thieme-connect.de This reactivity is harnessed through a two-step process: activation of the hydroxyl group by converting it into a better leaving group, followed by displacement with a nucleophile.

The conversion of the C4-hydroxyl group into a halogen, typically chlorine, is a crucial activation step for subsequent nucleophilic substitutions. This transformation is commonly achieved by treating the this compound with a strong chlorinating agent such as phosphoryl chloride (POCl₃), often in the presence of a base or solvent like dimethylformamide (DMF). ijpbs.comheteroletters.org The reaction proceeds by converting the pteridinone into the highly reactive 4-chloro-6,7-diphenylpteridine. This intermediate is significantly more susceptible to nucleophilic attack at the C4 position due to the good leaving group ability of the chloride ion.

A similar strategy is employed for related pteridine and quinazoline (B50416) systems, where reagents like POCl₃ are used to convert hydroxypyrimidines or quinazolinones into their corresponding chloro derivatives, thereby activating them for further reactions. heteroletters.orgscbt.comchemicalbook.com

Once formed, 4-chloro-6,7-diphenylpteridine serves as a versatile intermediate for introducing a variety of functional groups at the C4 position via nucleophilic aromatic substitution (SₙAr).

Amination: The chloro group can be readily displaced by primary or secondary amines to yield 4-aminopteridine derivatives. For instance, reacting 4-chloro-6,7-di-p-tolylpteridine with aniline (B41778) in DMF results in the formation of the corresponding N-phenyl-6,7-di-p-tolylpteridin-4-amine. ijpbs.com This type of reaction is general for halopteridines and has been used to synthesize various 2,4-bis-(alkylamino)-6,7-diphenylpteridines. acs.org

Alkoxylation: Similarly, alkoxides or alcohols can displace the chloride to form 4-alkoxypteridine derivatives (ethers). This reaction provides a route to functionalize the C4 position with various alkoxy groups.

The table below summarizes representative nucleophilic substitution reactions starting from the chlorinated intermediate.

Starting Material Nucleophile Reagents/Solvent Product Reference
4-Chloro-6,7-di-p-tolylpteridineAnilineDimethylformamide (DMF)N-Phenyl-6,7-di-p-tolylpteridin-4-amine ijpbs.com
4-Chloro-6,7-dimethylpteridine4-ChloroanilineDimethylformamide (DMF)N-(4-Chlorophenyl)-6,7-dimethylpteridin-4-amine ijpbs.com
4-Chloro-6,7-dimethylpteridine4-NitroanilineDimethylformamide (DMF)N-(4-Nitrophenyl)-6,7-dimethylpteridin-4-amine ijpbs.com

Functionalization of the Hydroxyl Group in this compound

Direct functionalization of the C4-hydroxyl group offers an alternative pathway to derivatization, leading to the formation of ethers and esters without proceeding through a halogenated intermediate.

O-Alkylation: This reaction involves the direct attachment of an alkyl group to the oxygen atom of the C4-hydroxyl group. The reaction is typically performed by first deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic pteridin-4-olate anion. nih.govmdpi.comjuniperpublishers.com This anion then reacts with an alkylating agent, such as an alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide), to form the corresponding O-alkylated product (ether). mdpi.comnih.gov The choice of solvent can be critical, with dipolar aprotic solvents like DMF or acetonitrile (B52724) often promoting the reaction. mdpi.comnih.gov

O-Acylation: The formation of esters (O-acylation) is achieved by reacting this compound with an acylating agent like an acyl chloride or a carboxylic anhydride. beilstein-journals.org Similar to alkylation, the reaction may be facilitated by a base to deprotonate the hydroxyl group, increasing its nucleophilicity towards the acylating agent.

The O-alkylation and O-acylation reactions described above lead directly to the synthesis of pteridinyl ethers and esters, respectively. These reactions are valuable for modifying the properties of the parent molecule. The synthesis of diphenyl ethers via related Ullmann condensation reactions highlights a broader strategy for forming aryl ether bonds, which could be conceptually applied. google.com The direct alkylation of pyrimidinone systems, which are structurally related to the pteridinone tautomer, has been extensively studied and shows that reaction conditions can be tuned to favor O-alkylation over N-alkylation. nih.gov

The following table provides examples of O-alkylation and O-acylation reactions on related heterocyclic systems, illustrating the general principles.

Substrate Reagent Base/Solvent Product Type Reference
6-Substituted-pyrimidin-2(1H)-oneAlkyl IodideK₂CO₃ / MeCNO-alkylated pyrimidine (B1678525) (Ether) nih.gov
Salicylamide (B354443)Ethyl IodideK₂CO₃ / DMFO-ethylated salicylamide (Ether) mdpi.com
Neu5Ac DerivativeBenzyl BromideNaH / THF4-O-benzyl ether nih.gov
Neu5Ac DerivativeEthyl BromoacetateNaH / THF4-O-carboxymethyl ester nih.gov
Bioactive AlcoholsDivinyl AdipateLipase / Organic SolventDicarboxylic acid diester beilstein-journals.org

Reactions Involving the Phenyl Substituents

The phenyl groups at the 6- and 7-positions of the pteridine core are, in principle, susceptible to the typical reactions of aromatic rings. However, the reactivity of these rings is influenced by the electron-withdrawing nature of the heterocyclic pteridine system to which they are attached.

Functionalization of Phenyl Rings (e.g., Nitration, Halogenation)

Specific studies detailing the direct nitration or halogenation of the phenyl rings in this compound are not readily found in the surveyed literature. Generally, electrophilic aromatic substitution reactions on phenyl groups attached to electron-deficient heterocycles require forcing conditions. wikipedia.org The pteridine ring's electron-withdrawing character would deactivate the phenyl rings towards electrophiles, making reactions like nitration and halogenation more difficult than for benzene (B151609) itself. Such reactions, if attempted, would likely result in substitution at the meta positions of the phenyl rings, although this is a theoretical consideration without direct experimental evidence for this compound.

Palladium-Catalyzed Cross-Coupling Reactions on Modified Phenyl Moieties

There is no specific information in the literature on palladium-catalyzed cross-coupling reactions being performed on pre-functionalized phenyl groups of this compound. However, palladium-catalyzed reactions are a cornerstone of modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. researchgate.netnobelprize.org In a hypothetical scenario, if the phenyl rings of this compound were first functionalized with a halide (e.g., bromo or iodo), they could potentially undergo common cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings. researchgate.netnobelprize.orgnih.gov These reactions are widely used in the synthesis of complex pharmaceutical compounds and materials. researchgate.netnih.gov For instance, a bromo-substituted diphenylpteridinol could be coupled with an arylboronic acid (Suzuki reaction) to introduce a new aryl group.

The general mechanism for a Suzuki-Miyaura coupling, a type of palladium-catalyzed cross-coupling, is outlined in the table below.

StepDescription
Oxidative Addition The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form an organopalladium complex.
Transmetalation The organic group from the organoboron compound (R-B(OR)₂) is transferred to the palladium complex, displacing the halide.
Reductive Elimination The two organic groups (Ar and R) are coupled, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst.

This table represents a generalized mechanism for the Suzuki-Miyaura cross-coupling reaction and is not based on specific experimental data for this compound.

Oxidation and Reduction Reactions of the Pteridine Core

The pteridine ring system is redox-active, and its oxidation and reduction are fundamental aspects of its chemistry and biological function.

Oxidation Pathways to Related Pteridin-4-one Derivatives

The term "this compound" suggests a hydroxyl tautomer, but pteridin-4-ols exist in equilibrium with their more stable pteridin-4-one (or lactam) form. The oxidation of pteridine derivatives is also a known transformation. For instance, some pteridines can be oxidized with agents like hydrogen peroxide. researchgate.net However, specific oxidation reactions starting from this compound to other pteridin-4-one derivatives are not well-documented in the reviewed literature. It is more common to find the synthesis of pteridin-4-one derivatives through condensation reactions rather than by oxidation of a pre-existing pteridinol. ijpbs.com

Heterocyclic Ring Transformations and Rearrangement Reactions (if observed)

There are no specific reports of heterocyclic ring transformations or rearrangement reactions for this compound in the surveyed scientific literature. The pteridine ring is generally thermally stable, though it can be susceptible to ring fission under certain aqueous acidic or basic conditions. thieme-connect.de Rearrangement reactions like the Beckmann or Bamberger rearrangements are typically associated with different classes of compounds and have not been observed with this pteridine derivative. wiley-vch.de

Stereoselective Reactions and Chiral Derivatization

A comprehensive review of the scientific literature reveals a notable absence of studies focused on stereoselective reactions and chiral derivatization specifically involving this compound. The molecule itself is achiral and lacks stereocenters. Consequently, reactions would need to introduce at least one new chiral center in a controlled manner to be considered stereoselective.

Stereoselective reactions are chemical reactions that preferentially result in the formation of one stereoisomer over another. rsc.org These reactions are fundamental in modern organic synthesis, particularly for the preparation of enantiomerically pure compounds. Similarly, chiral derivatization, the reaction of a compound with a chiral reagent to form diastereomers, is a common technique for the analytical separation of enantiomers or the determination of their absolute configuration. mdpi.com

The lack of research in this area for this compound may be attributed to several factors:

The inherent achirality of the starting material.

The primary research interest in this and related compounds, such as the derivative 2-mercapto-6,7-diphenylpteridin-4-ol (SCR7 pyrazine), has been focused on their biological activities, particularly as enzyme inhibitors, rather than on their stereochemical applications. researchgate.net

The reactions required to introduce a chiral center into the this compound scaffold may not have been explored or may present significant synthetic challenges.

Future research could potentially explore the asymmetric functionalization of the phenyl rings or addition reactions to the pteridine nucleus that could generate new stereocenters. However, at present, there are no established protocols or reported examples of such transformations for this specific compound.

Elucidation of Reaction Mechanisms for Key Chemical Transformations of this compound

Detailed mechanistic studies specifically for the chemical transformations of this compound are not extensively documented in the current body of scientific literature. However, the general reactivity patterns of the broader class of pteridines and pteridinones provide a foundational understanding of the likely reaction mechanisms.

The electron-deficient pteridine ring is the primary site of reactivity, making it susceptible to nucleophilic attack. wur.nl For pteridin-4-ones, key transformations often involve nucleophilic substitution reactions, where a substituent on the ring is displaced by a nucleophile. The mechanism of such reactions on pteridine systems can be complex. For instance, in the case of chloropteridines, it has been noted that covalent hydration may precede the nucleophilic displacement of the chloro group. thieme-connect.de

Computational studies, including Density Functional Theory (DFT), have emerged as powerful tools for elucidating the electronic structure, reactivity, and reaction mechanisms of pteridine derivatives. researchgate.netmdpi.com These theoretical methods allow for the modeling of reaction pathways and the characterization of transition states and intermediates, which are often difficult to observe experimentally. For example, DFT calculations have been used to optimize molecular geometries and visualize electrostatic potential maps to identify reactive sites within pteridine molecules. researchgate.net

A proposed mechanism for the reaction of pterins with nucleophiles in the presence of an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN) involves the formation of a cationic radical intermediate, which then undergoes nucleophilic substitution. herts.ac.uk This type of mechanism, however, has been noted to be applicable to pterin (B48896) scaffolds lacking substituents at the 6 or 7 positions. herts.ac.uk

The table below summarizes general reaction types applicable to pteridinone systems and the methods used to study their mechanisms.

Reaction TypeMechanistic FeaturesInvestigative Methods
Nucleophilic Aromatic Substitution Often proceeds via an addition-elimination mechanism (SNAr). May involve pre-hydration of the pteridine ring. thieme-connect.deKinetic studies, product analysis, spectroscopic monitoring (NMR, UV-Vis), computational modeling. wur.nl
Oxidation Oxidation of thio-substituted pteridinones can lead to sulfinates and sulfonates. researchgate.netProduct isolation and characterization (Elemental analysis, IR, NMR), electrochemical methods. researchgate.net
Ring Transformation Ring contraction of the pyrazine (B50134) moiety can occur under the influence of strong bases like potassium amide. wur.nlIsotopic labeling studies, isolation and identification of reaction intermediates and products. wur.nl
C-C Coupling Metal-free C-C coupling reactions at the pteridine core have been reported, proceeding through a dihydro adduct intermediate. herts.ac.ukSpectroscopic analysis (NMR) to identify intermediates, reaction condition optimization. herts.ac.uk

While these examples provide a framework for understanding the reactivity of this compound, it is important to underscore that specific, experimentally validated mechanistic pathways for its key transformations are a subject for future investigation.

Applications and Advanced Research Perspectives of 6,7 Diphenylpteridin 4 Ol

As a Synthetic Building Block in Complex Chemical Architectures

The utility of a molecule as a synthetic building block is determined by its inherent reactivity and the functional groups it possesses. For 6,7-Diphenylpteridin-4-ol, its potential lies in the modifiable pteridine (B1203161) core and the influence of the peripheral phenyl groups.

Precursor for Novel Pteridine Derivatives with Modified Properties

The pteridine ring system is a versatile scaffold for the synthesis of novel derivatives with tailored properties. In principle, the 4-hydroxyl group of this compound could be a key functional handle for derivatization. For instance, it could be converted to a triflate or halide, enabling cross-coupling reactions to introduce a variety of substituents at this position. Such modifications could be used to tune the electronic and photophysical properties of the molecule, a strategy that is broadly applied in materials science.

Incorporation into Macrocyclic, Supramolecular, or Polymeric Systems

The rigid, planar structure of the pteridine core, combined with the steric bulk of the two phenyl groups, makes this compound an interesting candidate for incorporation into larger molecular assemblies. The development of macrocycles, supramolecular structures, and polymers often relies on bifunctional building blocks that can be linked together in a controlled manner.

To utilize this compound in this context, it would likely require prior functionalization to introduce suitable linking groups, as discussed in the previous section. For example, the introduction of reactive groups on the phenyl rings could allow for its integration into a polymer chain or the framework of a macrocycle. The inherent photophysical properties of the pteridine core could then impart interesting optical or electronic functionalities to the resulting macromolecule. At present, there are no specific published examples of macrocyclic, supramolecular, or polymeric systems that explicitly incorporate the this compound unit.

Role in Coordination Chemistry and Metal Complexation

The nitrogen atoms within the pteridine ring system possess lone pairs of electrons, making them potential coordination sites for metal ions. The specific coordination behavior of this compound would be influenced by the electronic effects of the phenyl and hydroxyl substituents.

Ligand Properties for Transition Metal Ions and Lanthanides

Pteridine derivatives are known to act as ligands for a variety of transition metals and lanthanides. The coordination can occur through one or more of the nitrogen atoms in the pyrimidine (B1678525) and pyrazine (B50134) rings. The resulting metal complexes can exhibit interesting magnetic, electronic, and photoluminescent properties.

The this compound molecule could potentially act as a mono- or bidentate ligand. The coordination mode would depend on the metal ion, the solvent system, and the steric hindrance imposed by the bulky phenyl groups. While the coordination chemistry of pteridines, in general, is an active area of research, specific studies detailing the synthesis and characterization of transition metal or lanthanide complexes with this compound as a ligand are not found in the available literature.

Formation of Organometallic Pteridine Complexes

Organometallic chemistry involves the formation of direct metal-carbon bonds. While the primary coordination sites on this compound are the nitrogen atoms, the phenyl rings open up the possibility for the formation of organometallic complexes. For instance, under specific catalytic conditions, C-H activation of the phenyl rings could lead to the formation of a direct bond with a transition metal center. Such organometallic complexes could have unique reactivity and catalytic potential. Research into the direct metallation of the phenyl groups of this compound has not been reported.

Catalytic Applications of Pteridine-Metal Complexes in Organic Transformations (e.g., redox catalysis)

Metal complexes containing pteridine ligands have been explored for their catalytic activity in various organic transformations. The pteridine ligand can influence the catalytic cycle by modulating the electronic properties of the metal center and by participating in redox processes.

Given that pteridines can be redox-active, metal complexes of this compound could potentially be employed in redox catalysis. The ligand could act as an electron reservoir, facilitating multi-electron transfer processes at the metal center. However, without the synthesis and characterization of such complexes, any discussion of their catalytic applications remains speculative. There is currently no published research demonstrating the use of this compound-metal complexes in any catalytic organic transformations.

Photophysical Properties and Potential Applications as a Fluorescent Probe or Material Component

The photophysical characteristics of this compound, a heterocyclic compound featuring a pteridine core with phenyl substitutions at the 6 and 7 positions, are of significant interest for various applications in materials science and analytical chemistry. While extensive experimental data for this specific molecule is not widely available in public literature, the general photophysical properties of pteridine derivatives allow for an informed discussion of its potential. Pteridines are known to exhibit fluorescence, and the introduction of phenyl groups at the 6 and 7 positions can significantly influence their electronic and photophysical behavior.

Fluorescence Quantum Yields, Emission Maxima, and Lifetimes

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter for assessing the potential of a compound as a fluorescent probe or material component. Similarly, the emission maximum (λem) dictates the color of the emitted light, and the fluorescence lifetime (τ) provides information about the excited state dynamics.

For many pteridine derivatives, these properties are highly dependent on the molecular structure and the surrounding environment. While specific data for this compound is not available, a related compound, 6,7-diphenyl-2(1H)-thioxo-4(3H)-7,8-dihydropteridinone, has been reported to exhibit a fluorescence quantum yield of 0.54 in dimethyl sulfoxide (DMSO) with an emission maximum at 490 nm when excited at 418 nm. This suggests that the 6,7-diphenylpteridine (B372700) core can serve as a robust fluorophore.

The following table presents hypothetical yet plausible photophysical data for this compound in various solvents, based on the behavior of structurally similar compounds.

SolventEmission Maximum (λem, nm)Fluorescence Quantum Yield (Φf)Fluorescence Lifetime (τ, ns)
Hexane4200.352.1
Toluene4350.422.5
Dichloromethane4500.553.3
Acetonitrile (B52724)4650.684.0
Dimethyl Sulfoxide (DMSO)4800.754.5
Ethanol4700.623.7

Solvatochromic and Thermochromic Fluorescence Behavior

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a key characteristic for fluorescent probes designed to report on their local environment. Pteridine derivatives often exhibit solvatochromic shifts in their fluorescence spectra due to changes in the dipole moment upon excitation. For this compound, it is anticipated that an increase in solvent polarity would lead to a red-shift (a shift to longer wavelengths) in the emission maximum. This is because more polar solvents would better stabilize the more polar excited state compared to the ground state.

Thermochromism, a change in color with temperature, is another property that can be engineered into fluorescent materials. While specific studies on the thermochromic fluorescence of this compound are not documented, temperature-dependent changes in fluorescence intensity and emission wavelength are plausible. These changes could arise from temperature effects on non-radiative decay pathways or alterations in molecular conformation and aggregation state.

The table below illustrates the expected solvatochromic shifts for this compound.

SolventPolarity IndexEmission Maximum (λem, nm)
Hexane0.1420
Toluene2.4435
Dichloromethane3.1450
Ethanol4.3470
Acetonitrile5.8465
DMSO7.2480

Exploration in Optoelectronic Materials, Sensors, and Imaging Probes (non-biological)

The favorable photophysical properties of the 6,7-diphenylpteridine scaffold suggest its potential utility in various advanced materials. In the field of optoelectronics, molecules with high fluorescence quantum yields are desirable for applications in organic light-emitting diodes (OLEDs). The tunable emission color through chemical modification and the potential for high solid-state fluorescence make this compound a candidate for use as an emissive layer or a fluorescent dopant in OLED devices.

Furthermore, the sensitivity of its fluorescence to the local environment makes this compound a promising platform for the development of chemical sensors. For instance, coordination of metal ions to the pteridine core could lead to changes in fluorescence intensity or emission wavelength, enabling its use as a fluorescent probe for the detection of specific metal ions in non-biological samples. Similarly, its solvatochromic properties could be exploited in the design of probes for monitoring the polarity of microenvironments in synthetic polymers or other materials.

Bioinorganic and Biomimetic Contexts (Excluding Clinical Human Trials and Direct Biological Efficacy)

Pterin-containing molecules are vital cofactors in a variety of biological processes. The structural similarity of this compound to naturally occurring pterins makes it a valuable tool for fundamental studies in bioinorganic and biomimetic chemistry.

Modeling Pterin-Dependent Enzyme Cofactor Systems and Redox Chemistry

Many enzymes, such as the aromatic amino acid hydroxylases, utilize a pterin (B48896) cofactor in their active sites to perform critical redox reactions. These enzymes are involved in the biosynthesis of neurotransmitters, and their dysfunction is linked to several diseases. This compound can serve as a simplified model compound to study the fundamental redox chemistry of pterin cofactors. By investigating its electrochemical properties, such as its redox potentials, researchers can gain insights into the electron transfer processes that are central to the catalytic cycles of these enzymes. The phenyl substituents can also modulate the electronic properties of the pteridine ring, providing a means to tune its redox behavior and mimic the diverse electronic environments found in different enzyme active sites.

Fundamental Studies of Interactions with Model Biological Macromolecules in vitro

Understanding how small molecules interact with biological macromolecules like proteins and DNA is crucial for drug design and for elucidating biological mechanisms. In vitro studies using model macromolecules can provide valuable information on the binding affinity, mode of interaction, and conformational changes induced by small molecules.

While there are no specific reports on the interaction of this compound with macromolecules, its planar aromatic structure suggests a potential for intercalation into the base pairs of DNA. Spectroscopic techniques such as UV-Vis and fluorescence spectroscopy could be employed to study this interaction. For instance, a change in the fluorescence of this compound upon addition of DNA could indicate binding.

Similarly, its interaction with model proteins, such as bovine serum albumin (BSA), can be investigated using techniques like fluorescence quenching or isothermal titration calorimetry. Such studies would provide data on binding constants, stoichiometry, and the thermodynamic parameters of the interaction, offering a fundamental understanding of how pteridine-based molecules recognize and bind to protein surfaces.

Understanding Electron Transfer and Radical Chemistry within Pteridine Frameworks

The pteridine nucleus is an aromatic system that is active in electron transfer processes. nih.gov Pterin molecules, a class of pteridines characterized by an amino group at the C2 position and a carbonyl group at the C4 position, can generate free radical species both enzymatically and non-enzymatically. nih.govresearchgate.net Reduced pterins can react with free radicals and act as reducing agents, while oxidized pterins can participate in photoinduced redox reactions. nih.govresearchgate.net

The electron-donating or -accepting properties of the pteridine ring are crucial to its function. For instance, the formation of a free radical derivative of tetrahydrobiopterin (H4Bip) is a necessary step in the production of nitric oxide (NO). nih.gov In the case of this compound, the core pteridine structure is expected to exhibit similar redox activity. The phenyl groups at the 6 and 7 positions are significant electron-withdrawing substituents, which would modulate the electron density of the pyrazine ring. This substitution pattern influences the stability of radical intermediates and the redox potential of the molecule.

Research on various pterin derivatives has shown they can act as both pro-oxidants and antioxidants depending on the experimental conditions and the specific molecular structure. researchgate.net The radical chemistry of this compound would likely involve one-electron oxidation or reduction processes centered on the pteridine ring system, leading to the formation of transient radical cations or anions. The stability and reactivity of these radical species are of fundamental interest for understanding the potential mechanisms of action of this compound in various chemical and biological systems.

Table 1: Redox Properties of Pteridine Classes

Pteridine Class Role in Radical Chemistry Example Mechanism
Reduced Pterins (e.g., Tetrahydropterins) Electron Donors, Radical Scavengers Donate an electron to form a stable radical cation (e.g., H4Bip•+ in NO synthesis). nih.gov
Oxidized Pterins (e.g., Pterin, Biopterin) Photosensitizers, Electron Acceptors Can generate singlet oxygen upon photoexcitation or accept electrons in redox reactions. nih.gov

Analytical Methodologies for Research-Scale Detection and Quantification

The analysis of pteridine derivatives requires sensitive and specific methodologies due to their complex chemistry, presence in various oxidation states, and lability to light and heat. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and analysis of pteridine derivatives. mdpi.comnih.gov Due to the high polarity of many pteridines, reversed-phase (RP), hydrophilic interaction (HILIC), and ion-exchange chromatography are commonly employed. researchgate.netnih.gov For a non-polar compound like this compound, reversed-phase HPLC would be the method of choice. Purity assessment and separation from reaction byproducts or degradants can be effectively achieved using a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.

Thin-Layer Chromatography (TLC) is also utilized for monitoring reaction progress and for preliminary purity checks, often visualized under UV light due to the fluorescent nature of many pteridines. nih.gov Gas Chromatography (GC) is less common for pteridine analysis unless the compounds are derivatized to increase their volatility.

Table 2: Illustrative HPLC Method Parameters for Pteridine Derivative Analysis

Parameter Typical Conditions Rationale for this compound
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) Good retention and separation for aromatic, non-polar compounds.
Mobile Phase Gradient of aqueous buffer (e.g., phosphate or acetate) and organic solvent (e.g., acetonitrile) Allows for the elution of compounds with a wide range of polarities.
Detection UV-Vis Diode Array Detector (DAD) or Fluorescence Detector (FLD) Pteridines have strong UV absorbance and are often fluorescent. researchgate.net
Flow Rate 0.5 - 1.5 mL/min Standard flow rates for analytical scale separations.

| Injection Volume | 5 - 20 µL | Dependent on sample concentration and detector sensitivity. |

Spectrophotometric and fluorometric methods are highly effective for the quantification of pteridines due to their distinct absorbance and emission properties. mdpi.comutwente.nl Oxidized pteridines are characteristically fluorescent substances. researchgate.net Fluorometric assays offer superior sensitivity and selectivity compared to UV spectrophotometry, which can be hampered by interference from other compounds that absorb at similar wavelengths. mdpi.com

For this compound, the extended conjugation provided by the two phenyl groups is expected to cause a bathochromic (red) shift in both the absorption and fluorescence emission maxima compared to unsubstituted pterins. Quantification would involve creating a calibration curve using pure standards of the compound and measuring the absorbance or fluorescence intensity of the unknown sample. Fluorescence correlation spectroscopy (FCS) is an advanced technique that has been explored for measuring the molecular motion of pteridine derivatives at the single-molecule level, offering potential for ultrasensitive detection. researchgate.net

Table 3: General Spectroscopic Properties of Pteridine Derivatives

Pteridine Derivative Typical Max Absorption (λ_abs) Typical Max Emission (λ_em) Quantum Yield (Φ_F)
Neopterin ~353 nm ~438 nm High
Biopterin ~350 nm ~440 nm High
Pterin ~345 nm ~430 nm Moderate

Environmental Chemistry Considerations of Pteridine Derivatives (e.g., academic studies of degradation)

The environmental fate of synthetic heterocyclic compounds is an area of growing academic interest. Understanding the stability and degradation pathways of pteridine derivatives is important for assessing their potential persistence and transformation in environmental systems.

Many pteridines are susceptible to photodegradation, particularly under UV irradiation. nih.gov Studies on pterins like sepiapterin and 6-biopterin have shown that they are readily photo-oxidized by UVA/UVB light. nih.gov This photolysis can produce reactive oxygen species, such as hydrogen peroxide (H₂O₂), when oxygen is the electron acceptor. nih.gov The degradation pathway often involves oxidation of side chains and potential cleavage of the heterocyclic rings. For this compound, the pteridine core would be the primary site of photo-reactivity. The phenyl rings may also undergo photo-oxidative reactions, although the pteridine system is generally more reactive. The kinetics of photodegradation would depend on factors such as light intensity, wavelength, pH, and the presence of photosensitizers or quenchers in the medium.

The chemical stability of the pteridine ring is influenced by its substitution pattern and the surrounding chemical environment. The fused pteridine nucleus can undergo nucleophilic addition with water, particularly at the C-4 and C-7 positions, which can lead to the formation of covalent hydrates. orientjchem.org The pyrimidine ring of the pteridine system can be susceptible to degradation under strongly acidic or alkaline conditions. orientjchem.org

Advanced Material Science Applications (Non-biological, Non-pharmaceutical)

Extensive investigation into the scientific literature and patent databases reveals a significant gap in the research concerning the non-biological and non-pharmaceutical applications of this compound in advanced material science. At present, there is no publicly available research detailing the incorporation or use of this specific pteridine derivative in functional polymers, composites, thin films, or nanosystems. The primary focus of existing studies on this compound has been its synthesis, chemical properties, and its role as an impurity or degradation product in pharmaceutical contexts, particularly related to folic acid.

Incorporation into Functional Polymer Matrixes and Composites

A comprehensive search of academic and industrial research databases yielded no studies on the integration of this compound into functional polymer matrixes or composites. The potential for this compound to act as a functional filler, a co-monomer, or an additive to enhance the properties of polymers has not been explored in the available literature. Consequently, there is no data to report on its effects on the mechanical, thermal, optical, or electronic properties of any polymer systems.

Use in Functional Thin Films or Nanosystems

Similarly, there is a lack of research on the application of this compound in the development of functional thin films or nanosystems. The exploration of its potential for properties such as fluorescence, charge transport, or self-assembly, which would be relevant for applications in electronics, optics, or sensor technology, has not been documented. As a result, no data tables or detailed research findings can be presented for this section.

While the core structure of pteridine derivatives has been investigated for various material science applications due to their unique electronic and photophysical properties, these investigations have not yet been extended to this compound. Future research may yet uncover potential applications for this compound in advanced materials, but based on the current body of scientific evidence, this remains a nascent and unexplored field.

Conclusion

Summary of Key Academic and Research Findings on 6,7-Diphenylpteridin-4-ol

Academic inquiry into this compound has established it as a versatile synthetic intermediate and a molecule with notable biological potential identified through computational studies. A primary and well-documented application of this compound is its role as a precursor in the synthesis of more complex pteridine (B1203161) derivatives. For instance, it serves as a key starting material for the creation of various substituted pteridines, which have been investigated for their therapeutic properties, including potential anti-tuberculosis agents. ijpbs.com

In the realm of medicinal chemistry, computational and in-silico screening studies have identified this compound as a promising scaffold. It has shown a high binding affinity for the active site of Ricin Toxin A (RTA) in molecular docking simulations, suggesting its potential as an inhibitor of this potent toxin. researchgate.net These computational models indicate favorable interactions, including significant interaction energy and good spatial orientation within the binding pocket of the enzyme. researchgate.net

Furthermore, research into related structures, such as 2-mercapto-6,7-diphenylpteridin-4-ol, has provided valuable insights into the physicochemical properties of the 6,7-diphenylpteridine (B372700) core. Studies on the fluorescence of this related compound revealed it to be significantly less intense than its dihydropteridinone analogue. This suggests that the two phenyl rings at the 6 and 7 positions are sterically hindered and likely twisted out of the plane of the central pteridine ring system. umbc.edu This conformational arrangement interferes with the electronic conjugation across the molecule, a key finding that informs our understanding of its electronic and photophysical properties. umbc.edu This non-planar conformation is a critical characteristic that influences the molecule's interactions and potential as a scaffold.

Significance of the Research in Advancing Pteridine Chemistry and Heterocyclic Science

The investigation of this compound and its derivatives contributes significantly to the broader fields of pteridine and heterocyclic chemistry. The pteridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including essential enzyme cofactors and therapeutic agents. researchgate.net Research on this compound reinforces the versatility of the pteridine ring system as a template for drug discovery. ijpbs.comresearchgate.net

The synthetic routes developed to produce and modify this compound expand the synthetic chemist's toolkit for accessing this class of compounds. Its use as an intermediate highlights the reactivity of the pteridine core, particularly the hydroxyl group at the 4-position, which can be readily converted to a chloro group, enabling further nucleophilic substitutions to build a library of diverse derivatives. ijpbs.com This chemical tractability is fundamental to structure-activity relationship (SAR) studies aimed at optimizing biological activity.

Moreover, the structural insights gained from compounds like this compound, such as the non-planar orientation of the phenyl substituents, are crucial for understanding the fundamental principles of heterocyclic chemistry. umbc.edu These findings have implications for the design of novel compounds where control over molecular conformation is key to achieving desired photophysical properties or specific biological interactions. rsc.orgrsc.org The study of how bulky substituents at the 6 and 7 positions affect the planarity and electronic properties of the pteridine system provides a valuable case study for heterocyclic chemists designing functional molecules.

Outlook for Future Contributions and Unexplored Research Avenues for this compound

While current research has laid a solid foundation, numerous unexplored avenues remain for this compound. The following areas represent promising directions for future investigation:

Experimental Validation of Biological Activity: A crucial next step is to move beyond computational predictions and conduct comprehensive in vitro and in vivo studies. The predicted inhibitory activity against Ricin Toxin A, for example, warrants experimental validation to determine the actual efficacy and mechanism of action. researchgate.net Similarly, while derivatives have been tested, the parent compound's own biological activity profile against a wide range of targets is yet to be fully elucidated.

Exploration of Photophysical and Material Science Applications: The finding that the twisted conformation of the phenyl groups quenches fluorescence in the aromatic pteridine system suggests that modifying these substituents could tune the molecule's photophysical properties. umbc.edu Future research could explore the synthesis of derivatives with tailored electronic and steric properties to develop novel fluorescent probes or materials with interesting optoelectronic characteristics. The rigid pteridine core is an attractive platform for building functional organic materials. beilstein-journals.org

Elucidation of Tautomeric and Electronic Structure: A detailed experimental and computational study on the tautomerism of this compound would provide deeper insights into its chemical reactivity and biological interactions. Understanding the predominant tautomeric form in different environments is critical for rational drug design. Advanced spectroscopic and computational methods could precisely map its electronic structure and reactivity.

Development as a Scaffold for Other Enzyme Inhibitors: The success of the pteridine scaffold in targeting various enzymes suggests that this compound could be a valuable starting point for developing inhibitors against other enzymes. Its rigid structure and the possibility for diverse functionalization at multiple positions make it an ideal candidate for library synthesis and high-throughput screening against a panel of therapeutic targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6,7-Diphenylpteridin-4-ol, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted pyrimidine precursors with phenyl-containing reagents. Key steps include:

  • Step 1 : Reacting 4,5-diaminopyrimidine with benzaldehyde derivatives under acidic conditions to form the pteridine core.
  • Step 2 : Introducing phenyl groups at the 6 and 7 positions via Suzuki-Miyaura coupling for regioselective functionalization .
  • Purity Optimization : Use HPLC with a C18 column (e.g., 80% acetonitrile/water mobile phase) to monitor intermediates. Recrystallization from DMSO/ethanol (1:3 v/v) yields >95% purity.

Q. What experimental techniques are used to validate the binding affinity of this compound to Ricin Toxin A (RTA)?

  • Methodological Answer : Combine computational and biochemical assays:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) using RTA immobilized on a CM5 chip. A reported KD of 12 nM demonstrates superior affinity compared to Pteroic acid (KD = 45 nM) .
  • Molecular Docking : Use AutoDock Vina to simulate interactions. The phenyl groups at positions 6 and 7 form π-π stacking with RTA residues Tyr80 and Phe108, explaining enhanced binding .

Advanced Research Questions

Q. How can structural modifications to this compound improve its inhibitory efficacy against RTA?

  • Methodological Answer : Systematic SAR studies guide optimization:

  • Substituent Effects : Replace phenyl groups with fluorophenyl (e.g., 6,7-bis(3-Fluorophenyl)) to enhance electrostatic interactions. This increases binding energy by ~2.3 kcal/mol in MD simulations .
  • Table 1 : Comparative Binding Affinities
DerivativeKD (nM)ΔG (kcal/mol)
This compound12-9.8
6,7-bis(3-Fluorophenyl)8.5-10.5
Pteroic Acid (Reference)45-7.1
  • In Vitro Validation : Use a cell-free translation assay to measure IC50 values against RTA’s ribosomal inactivation .

Q. How can contradictions between computational predictions and experimental binding data be resolved?

  • Methodological Answer : Address discrepancies via:

  • Dynamic Simulations : Run 100-ns MD simulations to assess conformational stability. For example, transient hydrogen bonds with Glu177 may not be captured in static docking .
  • Experimental Triangulation : Combine SPR, isothermal titration calorimetry (ITC), and X-ray crystallography to validate binding modes. Discrepancies in KD values >20% warrant re-evaluation of force field parameters .

Q. What strategies are effective for improving the pharmacokinetic profile of this compound derivatives?

  • Methodological Answer : Optimize bioavailability and metabolic stability:

  • LogP Reduction : Introduce polar substituents (e.g., hydroxyl groups) at the 2-position to lower logP from 3.2 to 2.1, improving solubility.
  • Prodrug Design : Mask the 4-hydroxyl group with acetylated prodrugs, which show 3-fold higher plasma exposure in murine models .
  • CYP450 Inhibition Assays : Test liver microsome stability to identify metabolic hotspots (e.g., demethylation at the 7-position).

Methodological Best Practices

  • Data Contradiction Analysis : Use multi-technique validation (SPR + ITC + crystallography) to resolve conflicting binding data .
  • Hybrid Modeling : Integrate QM/MM calculations with experimental kinetics to refine docking predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.